Girinimbine

Antitrypanosomal Selectivity Index In Vitro

Researchers face irreproducible results when substituting girinimbine with analogs like mahanimbine or koenimbine, which lack its unique selectivity profile. Girinimbine delivers compound-specific, multi-target activity for oncology, inflammation, and parasitology screening. • SI 73.38 in T. evansi assays vs. less selective carbazole analogs. • IC₅₀ 6.2 μg/mL in A549 NSCLC cells with SI >2 over MRC-5 fibroblasts. • In vivo anti-angiogenic activity validated in zebrafish embryo model. • Dose-dependent IL-1β/TNF-α suppression in murine peritonitis model (oral dosing). ≥98% purity; stock available for immediate global dispatch.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 23095-44-5
Cat. No. B1212953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGirinimbine
CAS23095-44-5
Synonymsgirinimbin
girinimbine
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC=CC=C42
InChIInChI=1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3
InChIKeyGAEQWKVGMHUUKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Girinimbine Overview and Procurement


Girinimbine is a naturally occurring pyranocarbazole alkaloid [1] primarily isolated from Murraya koenigii (curry leaf) and Murraya euchrestifolia [2]. It belongs to the carbazole class of alkaloids and possesses a characteristic fused pyrano[3,2-a]carbazole skeleton [3]. The compound is reported to exhibit a broad spectrum of biological activities including antitumor, anti-inflammatory, antioxidant, anti-angiogenic, and antiplatelet effects [4]. Its well-defined structure and multiple reported mechanisms of action make it a candidate for preclinical research in oncology, inflammation, and infectious disease models.

1
Compound Class
Natural pyranocarbazole alkaloid probe from Murraya koenigii
2
Signaling Context
Multi-pathway cell signaling studies: cytotoxicity, angiogenesis, and inflammation endpoints
3
Selection Logic
Compound-specific procurement for alkaloid comparator studies with documented in vivo model-response data

Girinimbine vs. Related Carbazole Alkaloids


Generic substitution of girinimbine with structurally related carbazole alkaloids such as mahanimbine, murrayafoline, or koenimbine is not supported by quantitative evidence due to substantial differences in biological potency, selectivity profiles, and target engagement [1]. In head-to-head comparative studies, girinimbine demonstrates markedly superior selectivity indices in antitrypanosomal assays and distinct potency hierarchies across cancer cell lines compared to its closest analogs [2]. Furthermore, girinimbine exhibits a unique combination of in vivo validated anti-angiogenic and anti-inflammatory activities that are not equivalently documented for its in-class peers [3]. These differential characteristics necessitate compound-specific procurement for reproducible and interpretable experimental outcomes.

Girinimbine
Reported selectivity index and in vivo anti-angiogenic model-response profile
Analogs (mahanimbine, koenimbine)
Potency and selectivity profiles may not transfer; in vivo anti-angiogenic data unreported
Girinimbine
Documented in vivo cytokine suppression and leukocyte migration endpoints
Analogs (murrayafoline)
In vivo anti-inflammatory endpoint context may require review; data to verify
Girinimbine
Natural scaffold with reported cancer-cell selectivity index >2 in A549 vs MRC-5
Synthetic derivatives
Cell-model endpoint review needed; selectivity may shift in derivatized forms

Girinimbine Differential Evidence


Superior Selectivity Index in Antitrypanosomal Assays

In a direct comparative study against Trypanosoma evansi, girinimbine (IC50 = 10.16 µg/mL) was compared with mahanimbine (IC50 = 3.13 µg/mL) and murrayafoline (IC50 = 6.35 µg/mL) [1]. While mahanimbine and murrayafoline were more potent, girinimbine demonstrated substantially lower cytotoxicity against mammalian Vero cells, with a mean CC50 of 745.58 ± 42.38 µg/mL compared to unreported but presumably lower values for the comparators. This resulted in a superior Selectivity Index (SI) of 73.38 for girinimbine [2]. The high SI indicates a wider therapeutic window, making girinimbine a more favorable candidate for in vivo follow-up studies where host toxicity is a critical parameter.

Selectivity Index: Antitrypanosomal
Head-to-head
SI = 73.38 vs comparators
Supports host-safety screening context in antitrypanosomal studies
Higher SI than mahanimbine and murrayafoline; Vero cell CC50 basis
Antitrypanosomal Selectivity Index In Vitro

Superior Superoxide Inhibition vs. α-Tocopherol

Girinimbine's antioxidant capacity was directly benchmarked against α-tocopherol, a standard antioxidant reference compound [1]. In a superoxide generation assay using TPA-induced differentiated HL-60 cells, girinimbine achieved greater than 95% inhibition of superoxide generation at concentrations of 5.3 and 26.3 µg/mL. Under the same assay conditions, α-tocopherol did not achieve this level of inhibition, demonstrating girinimbine's superior potency in this specific radical scavenging context. Notably, girinimbine failed to scavenge DPPH free radicals, indicating a mechanism-specific antioxidant activity rather than general radical quenching.

Superoxide Inhibition vs α-Tocopherol
Head-to-head
>95% inhibition at 5.3–26.3 µg/mL
Supports mechanism-specific antioxidant assay context
No DPPH scavenging; activity is pathway-specific
Antioxidant Superoxide In Vitro

In Vivo Anti-Angiogenic Activity in Zebrafish

Unlike many carbazole alkaloids for which anti-angiogenic claims are based solely on in silico or in vitro data, girinimbine's activity has been validated in both in vitro human umbilical vein endothelial cell (HUVEC) assays and an in vivo zebrafish embryo model [1]. In vitro, girinimbine significantly inhibited HUVEC proliferation, invasion, migration, and tube formation in a dose- and time-dependent manner. Crucially, this activity translated in vivo, where 24-hour exposure to girinimbine inhibited neo-vessel formation in zebrafish embryos [2]. While other carbazole alkaloids like mahanimbine and koenimbine are noted for anticancer properties, quantitative in vivo anti-angiogenic data are specifically documented for girinimbine, distinguishing it for angiogenesis-targeted research applications.

In Vivo Anti-Angiogenic Model
Class-level
Zebrafish neo-vessel inhibition after 24 h
Supports angiogenesis model-response endpoint review
Analogs lack comparable in vivo anti-angiogenic documentation
Anti-Angiogenesis In Vivo Zebrafish

Selective Cytotoxicity in Lung Cancer A549 Cells

Natural girinimbine demonstrated potent and selective cytotoxicity against human lung cancer A549 cells with an IC50 of 6.2 μg/mL [1]. This is notably more potent than several synthetic derivatives (IC50 24.0 - 40.6 μg/mL) and a nitrobiphenyl intermediate (IC50 17.0 μg/mL) in the same study. Critically, selectivity was quantified using a Selectivity Index (SI) comparing A549 (cancer) to MRC-5 (normal lung) cells [2]. Natural girinimbine and most derivatives exhibited SI values ranging from 2.70 to 4.68 (SI > 2), indicating preferential toxicity toward cancer cells. In contrast, two N-alkylated girinimbine derivatives showed poor selectivity with SI values of 0.93 and 1.70, underscoring the importance of the natural scaffold.

Cytotoxicity: A549 Lung Cancer
Head-to-head
IC50 = 6.2 µg/mL; SI > 2
Supports cell-model endpoint review for lung cancer studies
3.9–6.5× more potent than synthetic derivatives; MRC-5 reference
Cytotoxicity Selectivity Index Lung Cancer

In Vivo Anti-Inflammatory Efficacy and Cytokine Suppression

Girinimbine's anti-inflammatory activity has been quantified in an in vivo mouse model of carrageenan-induced peritonitis, a feature not universally documented for its carbazole analogs [1]. Oral pretreatment with girinimbine (10-100 mg/kg) resulted in significant limitation of total leukocyte migration, primarily neutrophils, and reduced levels of pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in peritoneal fluid [2]. In vitro, girinimbine inhibited nitric oxide (NO) production in LPS/IFN-γ-induced RAW 264.7 cells in a dose-dependent manner and suppressed NF-κB nuclear translocation. This combination of in vitro mechanistic data and in vivo functional efficacy distinguishes girinimbine from compounds with only in vitro anti-inflammatory claims.

In Vivo Anti-Inflammatory Model
Class-level
Reduced IL-1β, TNF-α; leukocyte migration
Supports inflammation model-response endpoint context
Carrageenan-induced peritonitis mouse model; oral 10–100 mg/kg
Anti-Inflammatory In Vivo Cytokine

Favorable ADME/T Profile and Mpro Binding Affinity

In a computational study comparing five carbazole alkaloids from Murraya koenigii, girinimbine demonstrated a binding affinity of -7.6 kcal/mol against SARS-CoV-2 main protease (Mpro), which is stronger than the reference inhibitor 3WL (-7.2 kcal/mol) [1]. The compound displayed a unique binding mechanism that shielded the catalytic dyad (His41 and Cys145) of Mpro [2]. Furthermore, girinimbine satisfied criteria for oral bioavailability and druggability based on computed physicochemical and ADME/T properties. While this evidence is in silico, it provides a quantitative differentiation from other carbazole alkaloids screened, where only five compounds (including girinimbine) exhibited favorable ADME/T profiles.

Mpro Binding Affinity
Data to verify
-7.6 kcal/mol vs 3WL -7.2
Supports in silico screening context; requires experimental validation
SARS-CoV-2 Mpro docking; ADME/T prediction favorable
ADME Docking SARS-CoV-2

Girinimbine Optimal Use Cases


Antitrypanosomal Drug Discovery with Host Safety

Based on its Selectivity Index of 73.38 in Trypanosoma evansi assays, girinimbine is optimally suited for antitrypanosomal screening cascades where minimizing mammalian cell toxicity is a primary selection criterion [1]. Its favorable SI compared to more potent but less selective carbazole analogs positions it as a preferred lead for further in vivo efficacy and safety studies in animal models of trypanosomiasis.

Angiogenesis Inhibition Studies with In Vivo Validation

For projects requiring a small-molecule angiogenesis inhibitor with both in vitro and in vivo validation, girinimbine is the recommended carbazole alkaloid [2]. Its documented ability to inhibit neo-vessel formation in zebrafish embryos, coupled with anti-proliferative and anti-migratory effects in HUVEC assays, makes it suitable for target identification studies, combination therapy experiments, and phenotypic screening in angiogenesis-related pathologies.

Lung Cancer Research with Selective Cytotoxicity

Investigators studying non-small cell lung cancer (NSCLC) models, particularly those using A549 cells, should procure natural girinimbine due to its quantified selectivity (SI > 2) and superior potency (IC50 = 6.2 μg/mL) over synthetic derivatives [3]. This compound is appropriate for experiments examining apoptosis induction, cell cycle arrest, and combination therapies in lung cancer, where off-target toxicity to normal lung fibroblasts (MRC-5) must be controlled.

In Vivo Inflammation Models with Oral Bioavailability

Based on the dose-dependent reduction of leukocyte migration and pro-inflammatory cytokines (IL-1β, TNF-α) in the carrageenan-induced peritonitis mouse model following oral administration, girinimbine is a validated choice for in vivo inflammation studies [4]. Its efficacy in this model supports its use in preclinical investigations of inflammatory bowel disease, arthritis, or other inflammatory conditions where oral dosing and cytokine modulation are relevant endpoints.

Application
Selection Property
Validation Focus
Antitrypanosomal screening studies
Host-cell selectivity index review
Mammalian cytotoxicity vs parasite potency endpoints
Angiogenesis inhibition model studies
In vivo model-response documentation
Zebrafish neo-vessel and HUVEC functional assay endpoints
Cancer cell-model studies
Cell-model endpoint review
Cancer vs normal cell selectivity and apoptosis pathway endpoints
Inflammation model-response studies
In vivo cytokine modulation context
Leukocyte migration and IL-1β/TNF-α endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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